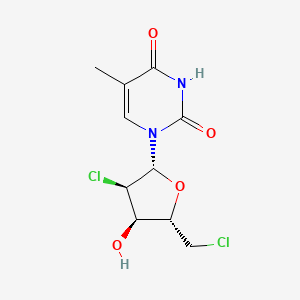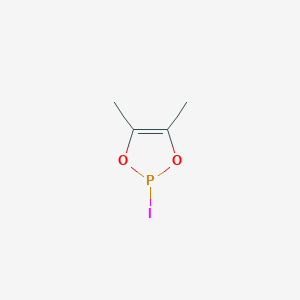methanol CAS No. 88184-95-6](/img/structure/B14403783.png)
[3-(Morpholine-4-sulfonyl)pyridin-4-yl](diphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol is a chemical compound that features a morpholine ring, a sulfonyl group, a pyridine ring, and a diphenylmethanol moiety
Vorbereitungsmethoden
The synthesis of 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Attachment of the diphenylmethanol moiety: This step may involve Grignard reactions or other organometallic methods to attach the diphenylmethanol group to the pyridine ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be introduced.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the sulfonyl group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Wissenschaftliche Forschungsanwendungen
3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and structural compatibility. The sulfonyl group and morpholine ring play crucial roles in its binding interactions, influencing the compound’s overall activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol include:
Pyrrolidine derivatives: These compounds share the nitrogen-containing ring structure and are widely used in medicinal chemistry.
Piperidine derivatives: Similar to morpholine, piperidine-containing compounds are important in drug design and synthesis.
Diphenylmethanol derivatives: Compounds with the diphenylmethanol moiety are studied for their pharmacological properties and synthetic utility.
The uniqueness of 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not commonly found in other compounds.
Eigenschaften
CAS-Nummer |
88184-95-6 |
|---|---|
Molekularformel |
C22H22N2O4S |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
(3-morpholin-4-ylsulfonylpyridin-4-yl)-diphenylmethanol |
InChI |
InChI=1S/C22H22N2O4S/c25-22(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-11-12-23-17-21(20)29(26,27)24-13-15-28-16-14-24/h1-12,17,25H,13-16H2 |
InChI-Schlüssel |
GTWQDKAAPAOFMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CN=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


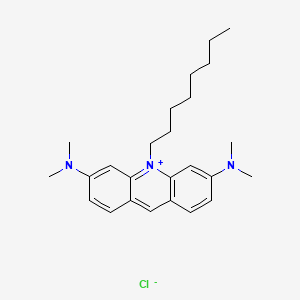
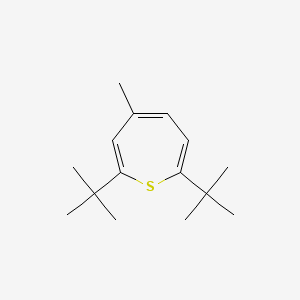
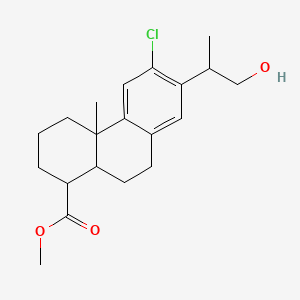
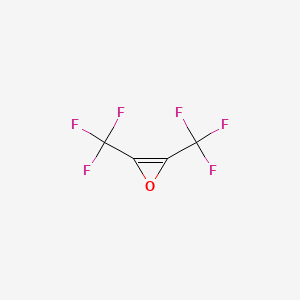
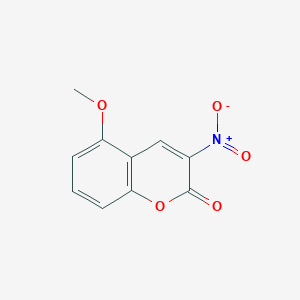
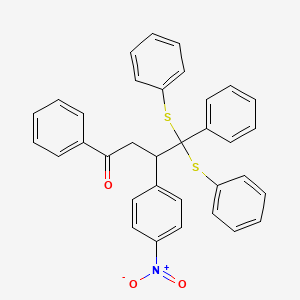

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)

